molecular formula C8H6BrClO4S B2830289 Methyl 3-bromo-5-(chlorosulfonyl)benzoate CAS No. 668261-21-0

Methyl 3-bromo-5-(chlorosulfonyl)benzoate

Cat. No.: B2830289
CAS No.: 668261-21-0
M. Wt: 313.55
InChI Key: JEMVYQBMBVWACX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and contains both bromine and chlorosulfonyl functional groups. This compound is used in various chemical synthesis processes and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-(chlorosulfonyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by chlorosulfonation. The reaction conditions typically include the use of bromine and chlorosulfonic acid as reagents, with the reactions carried out under controlled temperatures to ensure the desired substitution on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

Methyl 3-bromo-5-(chlorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(chlorosulfonyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromine and chlorosulfonyl groups are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-5-(chlorosulfonyl)benzoate is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of organic compounds .

Properties

IUPAC Name

methyl 3-bromo-5-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMVYQBMBVWACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668261-21-0
Record name methyl 3-bromo-5-(chlorosulfonyl)benzoate
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